molecular formula C12H10FN3O2 B14545069 N-(2-Fluorophenyl)-5-methyl-3-nitropyridin-2-amine CAS No. 62052-38-4

N-(2-Fluorophenyl)-5-methyl-3-nitropyridin-2-amine

Cat. No.: B14545069
CAS No.: 62052-38-4
M. Wt: 247.22 g/mol
InChI Key: PQFUJKNYJDXVIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Fluorophenyl)-5-methyl-3-nitropyridin-2-amine is an organic compound that belongs to the class of aromatic amines It features a pyridine ring substituted with a nitro group, a methyl group, and an amine group attached to a fluorophenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Fluorophenyl)-5-methyl-3-nitropyridin-2-amine typically involves multi-step organic reactions. One common method starts with the nitration of 5-methyl-2-aminopyridine to introduce the nitro group. This is followed by a coupling reaction with 2-fluoroaniline under suitable conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(2-Fluorophenyl)-5-methyl-3-nitropyridin-2-amine can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

    Oxidation: Potassium permanganate in an acidic medium.

Major Products Formed

    Reduction: Formation of N-(2-Fluorophenyl)-5-methyl-3-aminopyridin-2-amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of N-(2-Fluorophenyl)-5-carboxy-3-nitropyridin-2-amine.

Scientific Research Applications

N-(2-Fluorophenyl)-5-methyl-3-nitropyridin-2-amine has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be utilized in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It may serve as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.

    Industrial Applications: The compound can be used in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2-Fluorophenyl)-5-methyl-3-nitropyridin-2-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the nitro group and fluorine atom can influence its binding affinity and selectivity towards these targets. The compound may also participate in redox reactions, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Fluorophenyl)-5-methyl-3-aminopyridin-2-amine
  • N-(2-Fluorophenyl)-5-carboxy-3-nitropyridin-2-amine
  • N-(2-Fluorophenyl)-3-nitropyridin-2-amine

Uniqueness

N-(2-Fluorophenyl)-5-methyl-3-nitropyridin-2-amine is unique due to the specific combination of substituents on the pyridine ring. The presence of the nitro group, methyl group, and fluorophenyl ring imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

62052-38-4

Molecular Formula

C12H10FN3O2

Molecular Weight

247.22 g/mol

IUPAC Name

N-(2-fluorophenyl)-5-methyl-3-nitropyridin-2-amine

InChI

InChI=1S/C12H10FN3O2/c1-8-6-11(16(17)18)12(14-7-8)15-10-5-3-2-4-9(10)13/h2-7H,1H3,(H,14,15)

InChI Key

PQFUJKNYJDXVIO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N=C1)NC2=CC=CC=C2F)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.